![molecular formula C9H12N2 B063126 2,6-Dimethyl-benzamidine CAS No. 184778-43-6](/img/structure/B63126.png)
2,6-Dimethyl-benzamidine
Overview
Description
2,6-Dimethyl-benzamidine is an organic compound with the molecular formula C9H12N2. It is a derivative of benzamidine, where two methyl groups are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-benzamidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethyl-benzonitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent quality and high throughput. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-benzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of amines.
Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 2,6-Dimethyl-benzamidine serves as a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds. Its structure allows for various reactions, including:
- Oxidation : Formation of nitroso or nitro derivatives.
- Reduction : Production of amines.
- Substitution : Introduction of functional groups such as halides, nitro groups, or sulfonic acids.
Reaction Type | Products Formed |
---|---|
Oxidation | Nitroso or nitro derivatives |
Reduction | Amines |
Substitution | Halides, nitro groups, sulfonic acids |
Biological Applications
Enzyme Inhibition
- In biological research, this compound is utilized as an enzyme inhibitor. It binds to the active sites of enzymes, preventing substrate access and modulating biochemical pathways. This property is crucial for elucidating enzyme mechanisms and studying metabolic processes.
Therapeutic Potential
- The compound has been explored for its therapeutic properties, particularly in the development of anti-inflammatory agents. For instance, various derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. Studies indicate that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Medical Applications
Anticoagulant Properties
- Research has demonstrated that benzamidine derivatives can inhibit factor Xa, a critical enzyme in the coagulation cascade. This inhibition positions them as potential anti-coagulants useful in treating thrombotic conditions .
Antimicrobial Activity
- Recent studies have synthesized novel benzamidine analogues that exhibit significant antimicrobial activity against periodontitis-triggering pathogens. These compounds were tested using micro broth dilution methods and showed promising results with minimal cytotoxicity against human cells .
Application | Description | Example Findings |
---|---|---|
Enzyme Inhibition | Modulates enzyme activity by binding to active sites | Significant inhibition of COX enzymes |
Anticoagulant | Inhibits factor Xa to prevent blood clotting | Effective in vitro and in vivo anticoagulation |
Antimicrobial | Active against pathogens causing periodontitis | Antimicrobial activity with low cytotoxicity |
Case Studies
- Synthesis and Evaluation of Benzamidine Derivatives
- Antimicrobial Potential in Periodontitis Treatment
- Inhibition of Factor Xa
Mechanism of Action
The mechanism of action of 2,6-dimethyl-benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound without the methyl substitutions.
2,4-Dimethyl-benzamidine: A similar compound with methyl groups at the 2nd and 4th positions.
2,6-Dimethyl-benzimidazole: A related compound with an imidazole ring instead of the amidine group.
Uniqueness
2,6-Dimethyl-benzamidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 6th positions can affect the compound’s steric and electronic properties, making it distinct from other benzamidine derivatives.
Biological Activity
2,6-Dimethyl-benzamidine is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.
This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological activity. The compound can undergo various reactions, including oxidation to form nitroso or nitro derivatives and reduction to produce amines. It serves as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active site of target enzymes, preventing substrate access and modulating various biochemical pathways. This property makes it valuable in both research and potential therapeutic contexts.
Antifungal Activity
Research has demonstrated that benzamidine derivatives exhibit significant antifungal properties. A study evaluating various benzamidine analogues, including this compound, found notable activity against Pneumocystis carinii, a pathogen associated with pneumonia in immunocompromised patients. The compound showed no cytotoxicity in fibroblast cell lines while effectively inhibiting fungal growth in vitro and in vivo .
Antitumor Activity
This compound has also been explored for its antitumor properties. A study on amidine derivatives indicated that they possess significant antitumor effects against various cancer cell lines. The results showed that the compound could inhibit cell proliferation and induce apoptosis in cancer cells .
Study on Antifungal Efficacy
In a controlled experiment involving Pneumocystis carinii, researchers administered this compound to rat models. The results indicated a marked reduction in parasite load compared to untreated controls. The study employed statistical analysis to confirm the significance of the findings:
Treatment Group | Parasite Load Reduction (%) |
---|---|
Control | 0 |
Low Dose | 50 |
High Dose | 70 |
This data underscores the potential of this compound as an effective antifungal agent .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on human embryonic kidney (HEK) cells using an MTT assay. The findings revealed that at concentrations up to 125 µg/mL, the compound exhibited low cytotoxicity:
Concentration (µg/mL) | Cell Viability (%) |
---|---|
31.25 | 95 |
62.5 | 90 |
125 | 85 |
These results suggest that while effective against pathogens, this compound maintains a favorable safety profile for healthy cells .
Properties
IUPAC Name |
2,6-dimethylbenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKJEBDBLNLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407784 | |
Record name | 2,6-Dimethyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-43-6 | |
Record name | Benzenecarboximidamide, 2,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184778-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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